7-Bromo-3-methoxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15924289
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2 |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 7-bromo-3-methoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-7(11)5-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | SGCLGAMKNVGPNZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C(C=C2)Br)NC1=O |
Introduction
Chemical Identity and Structural Features
7-Bromo-3-methoxyquinolin-2(1H)-one belongs to the quinolinone family, featuring a bicyclic structure with a ketone group at position 2, a methoxy substituent at position 3, and a bromine atom at position 7. Its IUPAC name derives from the parent quinolin-2(1H)-one scaffold, modified by these functional groups. The compound’s structure has been confirmed via spectral methods, including ¹H-NMR and ¹³C-NMR, which highlight distinct resonances for the methoxy group (δ ~3.85 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effects .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | 1.7–1.8 g/cm³ (estimated) | |
| Solubility | Limited in polar solvents |
Synthesis and Reactivity
Synthetic Routes
The synthesis of 7-bromo-3-methoxyquinolin-2(1H)-one typically involves functionalization of pre-existing quinolinone frameworks. A common strategy is the bromination of 3-methoxyquinolin-2(1H)-one using brominating agents such as bromine or N-bromosuccinimide (NBS). For example, analogous compounds like 5-bromo-3-hydroxyquinolin-2(1H)-one are synthesized via demethylation of methoxy precursors using boron tribromide (BBr₃) . This method could be adapted for 7-bromo derivatives by adjusting reaction conditions to favor bromination at position 7.
Patent literature (WO2014/74926) describes a related procedure where 3-methoxyquinolin-2(1H)-one is treated with BBr₃ in dichloromethane under inert conditions, yielding hydroxylated intermediates . Subsequent bromination via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) could introduce the bromine atom selectively.
Key Reaction Conditions
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Demethylation: BBr₃ in anhydrous DCM at 0–20°C for 36 hours .
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Bromination: Potential use of CuBr₂ or LiBr in acidic media .
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Purification: Chromatography or recrystallization from DCM/methanol .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H-NMR (400 MHz, DMSO-d₆): Signals at δ 7.44 (d, J = 8 Hz, 1H, H-5), 7.29 (d, J = 8 Hz, 1H, H-6), and 3.85 (s, 3H, OCH₃) .
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¹³C-NMR: Peaks corresponding to C-Br (δ ~110 ppm) and carbonyl (δ ~158 ppm) .
Applications in Pharmaceutical Research
Antimicrobial Activity
Quinolinone derivatives exhibit broad-spectrum antimicrobial properties. For instance, 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one demonstrated moderate activity against Escherichia coli and Bacillus thuringiensis . While direct data on 7-bromo-3-methoxyquinolin-2(1H)-one is scarce, structural analogs suggest potential utility in antibiotic development.
Kinase Inhibition
Brominated quinolines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. For example, 7-bromo-2(1H)-quinolinone derivatives have been patented (US2011/178041) for treating proliferative disorders . The methoxy group in 7-bromo-3-methoxyquinolin-2(1H)-one may enhance solubility and target affinity.
Future Directions and Challenges
Synthetic Optimization
Improving bromination regioselectivity and yield remains a challenge. Catalytic methods using Pd or Cu could enhance efficiency .
Biological Screening
Comprehensive antimicrobial and anticancer profiling is needed to validate hypotheses derived from structural analogs .
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